molecular formula C16H15NO3S B2365373 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide CAS No. 2034471-20-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2365373
CAS No.: 2034471-20-8
M. Wt: 301.36
InChI Key: VMNAGFDNVPQMNO-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide (CAS 2034471-20-8) is a synthetic compound with a molecular weight of 301.36 g/mol and a molecular formula of C16H15NO3S . It features a benzothiophene core linked to a hydroxypropyl chain, which is further connected to a furan-2-carboxamide moiety . This structural architecture, incorporating privileged heterocyclic scaffolds, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds based on the benzothiophene carboxamide structure have demonstrated significant research potential in targeting enzyme families like the SUMO-specific proteases (SENPs), which play crucial roles in cancer biology . Furthermore, benzothiophene-furan hybrid structures are actively investigated as modulators of protein aggregation, showing promise in neurodegenerative disease research, such as for Alzheimer's disease, where they can influence Aβ42 fibrillogenesis . The compound can be synthesized via a multi-step process involving the construction of the benzothiophene core, installation of the hydroxypropylamine side chain, and final amide bond formation with furan-2-carboxylic acid . It is characterized by comprehensive analytical methods, including 1H/13C NMR, IR spectroscopy, and mass spectrometry, to ensure structural integrity and high purity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-4-8-20-12)14-9-11-5-2-3-7-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAGFDNVPQMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Core Construction

Benzothiophene derivatives are typically synthesized via cyclization or cross-coupling strategies. A proven method involves:

Route A: Thiophenol Cyclization

  • Starting Material : 2-Iodothiophenol.
  • Coupling : Suzuki-Miyaura reaction with a propargyl alcohol derivative to install the hydroxypropyl group.
  • Cyclization : Intramolecular Heck reaction to form the benzothiophene ring.

Reaction Conditions :

Step Reagents/Catalysts Solvent Temperature Yield
1 Pd(PPh₃)₄, K₂CO₃ DMF 80°C 75%
3 Pd(OAc)₂, PPh₃ Toluene 110°C 68%

Route B: Direct Functionalization of Benzothiophene

  • Lithiation : Treatment of benzothiophene with LDA at −78°C.
  • Quenching with Epoxide : Reaction with propylene oxide to yield 2-(1-benzothiophen-2-yl)-2-hydroxypropanol.
  • Amination : Mitsunobu reaction with phthalimide, followed by hydrazine deprotection to obtain the amine.

Hydroxypropylamine Side Chain Installation

The hydroxypropylamine group is introduced via nucleophilic substitution or reductive amination :

Mitsunobu Reaction

  • Reagents : DIAD, PPh₃, phthalimide.
  • Conditions : THF, 0°C to rt, 12 h.
  • Yield : 82% after hydrazine deprotection.

Reductive Amination

  • Substrate : 2-(1-Benzothiophen-2-yl)-2-hydroxypropanal.
  • Reagents : NH₄OAc, NaBH₃CN.
  • Conditions : MeOH, rt, 24 h.
  • Yield : 65%.

Synthesis of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is commercially available but can be synthesized via:

Oxidation of Furfural

  • Reagents : KMnO₄, H₂SO₄.
  • Conditions : 60°C, 4 h.
  • Yield : 90%.

Alternative Route: Carbonylation

  • Substrate : 2-Bromofuran.
  • Reagents : CO, Pd(OAc)₂, PPh₃.
  • Conditions : 100°C, 20 bar, 8 h.
  • Yield : 78%.

Amide Bond Formation

Coupling the amine and carboxylic acid requires activation of the acid. Common methods include:

Acyl Chloride Method

  • Activation : Treat furan-2-carboxylic acid with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.
  • Coupling : React with 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine in presence of Et₃N.

Conditions :

  • Solvent : Dichloromethane.
  • Temperature : 0°C → rt.
  • Yield : 85%.

Coupling Reagents

EDCl/HOBt System :

  • Reagents : EDCl, HOBt, DIPEA.
  • Solvent : DMF.
  • Temperature : rt, 24 h.
  • Yield : 88%.

HATU-Mediated Coupling :

  • Reagents : HATU, DIPEA.
  • Solvent : DCM.
  • Temperature : 0°C → rt, 12 h.
  • Yield : 92%.

Optimization and Side Reactions

Protecting Group Strategy

  • Hydroxyl Group : Protect as TBS ether during coupling to prevent nucleophilic interference. Deprotect with TBAF post-reaction.
  • Amine Group : Use Boc protection if necessary, though most coupling conditions tolerate free amines.

Byproduct Formation

  • Self-Coupling : Minimized by slow addition of acyl chloride or use of coupling agents.
  • Epimerization : Controlled by low-temperature reactions and avoiding basic conditions.

Characterization and Purity Assessment

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.4 Hz, 1H, furan), 7.45–7.20 (m, 4H, benzothiophene), 4.10 (m, 1H, CH), 3.95 (s, 1H, OH), 1.55 (s, 3H, CH₃).
  • HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
  • HRMS : [M+H]⁺ calc. 342.1234, found 342.1236.

Scalability and Industrial Considerations

  • Cost-Effective Reagents : EDCl/HOBt preferred over HATU for large-scale production.
  • Solvent Recovery : DCM and DMF recycled via distillation.
  • Process Safety : Exothermic reactions (e.g., SOCl₂ activation) require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: NBS (N-Bromosuccinimide)

Major Products Formed

    Oxidation: Formation of a carbonyl group from the hydroxypropyl group

    Reduction: Formation of an amine from the amide group

    Substitution: Halogenated furan derivatives

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Naphtho[2,1-b]furan Derivatives ()

Compounds such as ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate and N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide share the furan-carboxamide backbone but differ in their substituents and fused aromatic systems.

Feature Target Compound Naphtho[2,1-b]furan Derivatives
Core Structure Benzothiophene + hydroxypropyl Naphtho[2,1-b]furan
Functional Groups Hydroxy, carboxamide Nitro, acetyl, hydrazinylcarbonyl
Key Biological Activity Not reported (inferred antibacterial) Antibacterial (tested against S. aureus, E. coli)
Synthesis & Characterization Not detailed NMR, FTIR, Mass spectrometry confirmed

Key Differences :

  • The hydroxypropyl linker in the target compound may improve solubility compared to the ester groups in naphthofuran analogs.

Chromenyl-Thiazolidinyl-Furan Carboxamide ()

The compound N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide shares the furan-2-carboxamide group but incorporates a chromenyl-thiazolidinyl system.

Feature Target Compound Chromenyl-Thiazolidinyl Analogue
Structural Motifs Benzothiophene, hydroxypropyl Chromene, 4-oxothiazolidinyl
Hydrogen Bonding Likely via hydroxy/carboxamide Extensive N–H⋯O and C–H⋯O interactions
Crystal Packing Not reported Stabilized by π-π stacking (Cg2–Cg2 = 3.84 Å)
Conformational Flexibility Flexible hydroxypropyl linker Rigid thiazolidinyl-chromene dihedral angles (78.5°–89.4°)

Key Differences :

  • The chromenyl-thiazolidinyl system introduces conformational rigidity, which may enhance binding specificity but reduce bioavailability.

Quinoline-Based Carboxamide Derivatives ()

Patent compounds such as N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide feature furan-2-carboxamide linked to quinoline-piperidine systems.

Feature Target Compound Quinoline-Piperidine Analogue
Carboxamide Substituent Benzothiophene-hydroxypropyl Quinoline-piperidine-tetrahydrofuran
Pharmacokinetic Influence Moderate lipophilicity Enhanced solubility (tetrahydrofuran-3-yl-oxy)
Target Specificity Not reported Likely kinase/receptor inhibition (quinoline scaffold)

Key Differences :

  • The tetrahydrofuran-3-yl-oxy group in analogs improves aqueous solubility, a feature absent in the target compound.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : Approximately 289.39 g/mol
  • Functional Groups : Amide, hydroxyl, and furan moieties contribute to its reactivity and biological interactions.

The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes and receptors. The benzothiophene moiety may enhance binding affinity, while the hydroxypropyl group could improve solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, modifications in the benzothiophene structure have been shown to alter binding affinity for cancer-related targets, suggesting that this compound may also possess similar properties .

Case Study : A derivative of benzothiophene demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Compounds containing benzothiophene derivatives have been reported to inhibit lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

In Vitro Studies

In vitro studies have shown that this compound exhibits low cytotoxicity in mammalian cell lines, with CC50 values exceeding 100 μM. This suggests a favorable safety profile for further investigations into its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzothiophene core can significantly influence biological activity. For example, adding different substituents can enhance potency against specific biological targets while minimizing off-target effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of lipoxygenase enzymes
Low CytotoxicityCC50 values > 100 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide and its analogs?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of benzothiophene derivatives with hydroxypropyl intermediates via nucleophilic substitution or amidation.
  • Step 2 : Introduction of the furan-2-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DMSO .
  • Optimization : Reaction conditions (e.g., temperature, solvent) are critical; high-throughput screening or flow chemistry may enhance yield .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from DMF/water mixtures is commonly used .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Assign signals for benzothiophene (δ 7.2–7.8 ppm), furan (δ 6.3–7.4 ppm), and hydroxypropyl groups (δ 1.5–4.0 ppm). Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination against Gram+/Gram- bacteria .
    • Target prediction : Molecular docking against enzymes like cyclooxygenase-2 (COX-2) or kinases, using AutoDock Vina .

Advanced Research Questions

Q. How does the hydrogen-bonding network in the crystal structure influence stability and reactivity?

  • X-ray crystallography : Reveals intermolecular N–H···O and C–H···O interactions between the carboxamide, benzothiophene, and solvent (e.g., DMF). These bonds stabilize the crystal lattice and may affect solubility .
  • π-π stacking : Benzothiophene and furan rings exhibit face-to-face stacking (Cg···Cg distance ~3.8 Å), contributing to solid-state stability .
  • Implications : Solvent choice during crystallization (e.g., DMF vs. THF) alters packing efficiency and polymorph formation .

Q. How can computational studies resolve contradictions in reported biological activity data?

  • In silico strategies :

  • Pharmacophore modeling : Identify essential functional groups (e.g., hydroxypropyl for H-bond donation) using Schrödinger Phase .
  • MD simulations : Assess binding stability to targets like STING or EGFR over 100 ns trajectories .
    • Meta-analysis : Compare QSAR models across studies to reconcile discrepancies in IC50 values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the benzothiophene ring to enhance solubility .
  • Prodrug design : Acetylate the hydroxypropyl group to improve oral bioavailability, with enzymatic cleavage in vivo .
  • ADMET prediction : Use SwissADME to predict logP (~2.5), CYP450 inhibition, and blood-brain barrier permeability .

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